N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
Description
This compound features a 5,7-dimethyl-substituted benzothiazole core linked via a carboxamide group to a piperidine ring bearing a methanesulfonyl moiety. The benzothiazole scaffold is known for diverse bioactivities, while the sulfonyl-piperidine component enhances solubility and target binding . Its mechanism likely involves enzyme inhibition, particularly in pathways related to DNA synthesis or repair, though exact targets remain under investigation .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-10-8-11(2)14-13(9-10)17-16(23-14)18-15(20)12-4-6-19(7-5-12)24(3,21)22/h8-9,12H,4-7H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGOORQHPPJOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole ring, followed by the introduction of the piperidine moiety and the methanesulfonyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various derivatives with modified functional groups.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Modifications
- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide Structural Difference: Chloro and methyl substituents at positions 5 and 4 on the benzothiazole; piperidine-3-carboxamide linkage. Bioactivity: Shows antimicrobial and anticancer properties comparable to the target compound .
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride Structural Difference: Morpholine and trimethoxybenzamide substituents. Impact: The morpholine group improves pharmacokinetics (e.g., blood-brain barrier penetration), while trimethoxy groups enhance DNA intercalation. Bioactivity: Demonstrates superior anticancer and antimicrobial potency compared to non-morpholine analogs .
Piperidine/Sulfonyl Group Variations
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
- Structural Difference : Morpholine sulfonyl replaces methanesulfonyl-piperidine.
- Impact : Morpholine’s oxygen-rich structure improves hydrogen bonding with enzymes like topoisomerases.
- Bioactivity : Broader anticancer activity but reduced metabolic stability compared to the target compound .
- N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide Structural Difference: Fluoro substituent at position 6 on benzothiazole. Impact: Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets. Bioactivity: Hypothesized to exhibit stronger antimicrobial activity than the non-fluorinated target compound .
Carboxamide-Linked Substituents
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
- Structural Difference : Lacks sulfonyl-piperidine; simpler 4-methylbenzamide group.
- Impact : Reduced solubility and target selectivity due to absence of sulfonyl-piperidine.
- Bioactivity : Moderate anticancer effects, primarily through enzyme inhibition .
4-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]benzamide
Key Research Findings and Trends
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring (vs. pyrrolidine’s five-membered) provides conformational flexibility, critical for binding proteases .
- Sulfonyl Groups : Methanesulfonyl enhances solubility and enzyme inhibition compared to dimethylsulfamoyl or thiophene sulfonyl groups .
- Substituent Positioning : 5,7-dimethyl-benzothiazole derivatives show higher metabolic stability than 4,7-dimethyl analogs due to reduced steric hindrance .
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its effects on cellular processes, mechanisms of action, and potential therapeutic applications.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C23H28N2O3S
- Molecular Weight : 420.55 g/mol
Structural Features
The compound features:
- A benzothiazole core known for its pharmacological properties.
- A methanesulfonyl group , which may enhance solubility and bioactivity.
- A piperidine ring , contributing to the compound's overall stability and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 (lung) | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 (lung) | 5.13 ± 0.97 | 2D |
| Compound 8 | NCI-H358 (lung) | 6.48 ± 0.11 | 3D |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been evaluated against various strains of bacteria and fungi. Studies using broth microdilution methods revealed:
- Gram-positive bacteria : Staphylococcus aureus showed susceptibility.
- Gram-negative bacteria : Escherichia coli displayed moderate resistance.
The benzothiazole moiety is often linked to enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The benzothiazole core may interact with specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways related to cell growth and survival.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound may lead to programmed cell death in malignant cells.
Study on Lung Cancer Cell Lines
In a study investigating the effects of various benzothiazole derivatives on lung cancer cells, this compound was tested alongside standard chemotherapeutics like doxorubicin. The results indicated:
- Significant reduction in cell viability at low concentrations.
- Enhanced cytotoxicity compared to control groups.
This suggests that the compound holds promise as a candidate for further development in cancer therapeutics .
Optimization for Drug Development
Research into optimizing the chemical structure of benzothiazole derivatives has shown that modifications can enhance selectivity and reduce toxicity towards normal cells. This approach aims to improve the therapeutic index of compounds like this compound while maintaining efficacy against target cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
